molecular formula C9H6ClN3O B1398688 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL CAS No. 1089330-88-0

2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL

Cat. No.: B1398688
CAS No.: 1089330-88-0
M. Wt: 207.61 g/mol
InChI Key: XTRAWXODPWJCHX-UHFFFAOYSA-N
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Description

2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of a chlorine atom on the pyridine ring and a hydroxyl group on the pyrimidine ring contributes to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL typically involves the reaction of 3-chloro-2-aminopyridine with suitable pyrimidine precursors under controlled conditions. One common method involves the cyclization of 3-chloro-2-aminopyridine with formamide or formic acid derivatives to form the pyrimidine ring . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For instance, in its anti-fibrotic activity, the compound inhibits the expression of collagen and reduces the content of hydroxyproline in cell culture medium . This suggests that it may interfere with the signaling pathways involved in fibrosis, potentially targeting enzymes like collagen prolyl 4-hydroxylases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL is unique due to the combination of its pyridine and pyrimidine rings, along with the presence of a chlorine atom and a hydroxyl group. This unique structure contributes to its diverse reactivity and potential for various scientific and industrial applications.

Properties

IUPAC Name

2-(3-chloropyridin-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-6-2-1-4-11-8(6)9-12-5-3-7(14)13-9/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRAWXODPWJCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=NC=CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL
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2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL
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2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL
Reactant of Route 4
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL
Reactant of Route 5
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL
Reactant of Route 6
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL

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